

# Analytical techniques for characterizing 1-METHYLINDOLIN-6-AMINE

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## Compound of Interest

Compound Name: 1-METHYLINDOLIN-6-AMINE

Cat. No.: B024567

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An in-depth analysis of **1-methylindolin-6-amine**, a crucial intermediate in pharmaceutical synthesis, necessitates a suite of robust analytical techniques for comprehensive characterization. These methods are vital for confirming the molecule's identity, determining its purity, and ensuring its stability, thereby underpinning the quality and safety of subsequent drug development processes. The primary analytical approaches include chromatography for separation and quantification, spectroscopy for structural elucidation, and thermal analysis for stability assessment.

This document provides detailed application notes and protocols for the characterization of **1-methylindolin-6-amine**, tailored for researchers, scientists, and professionals in the field of drug development.

## Chromatographic Analysis: Purity and Quantification

Chromatographic methods are the gold standard for separating **1-methylindolin-6-amine** from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.<sup>[1]</sup> High-Performance Liquid Chromatography (HPLC) is the most common technique, while Gas Chromatography (GC) can also be employed, often with derivatization.<sup>[2][3]</sup>

## High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of **1-methylindolin-6-amine** and quantify it in the presence of related substances. HPLC with UV detection is a widely used method for analyzing aromatic

amines.[4]

#### Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.[1]
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically effective.[1]
- Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid for Mass Spectrometry compatibility) is common for separating aromatic amines.[1][5]
- Sample Preparation: Prepare a stock solution of **1-methylindolin-6-amine** in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL. [1] Further dilute to a working concentration (e.g., 0.1 mg/mL).
- Injection Volume: 10 µL.[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV detection at a wavelength of 254 nm or a wavelength of maximum absorbance for the compound.[1]
- Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[1]

#### Data Presentation:

Parameter	Typical Value
Retention Time (RT)	5.8 min (Example)
Purity (Area %)	>99.0%
Limit of Detection (LOD)	0.01 µg/mL
Limit of Quantitation (LOQ)	0.03 µg/mL

## Workflow Visualization:

[Click to download full resolution via product page](#)HPLC Analysis Workflow for **1-methylindolin-6-amine**.

## Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of **1-methylindolin-6-amine**. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides unambiguous structural identification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To confirm the molecular structure of **1-methylindolin-6-amine** by analyzing the chemical environment of its hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms.

## Experimental Protocol:

- Instrumentation: A 400 MHz or higher field NMR spectrometer.[1]
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>) or Chloroform-d (CDCl<sub>3</sub>).[1]
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16-32 scans.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Analysis: Analyze the chemical shifts ( $\delta$ ), coupling constants (J), and integration values to assign signals to the specific protons and carbons in the molecule's structure.[1]

## Data Presentation:

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) - Expected Signals:

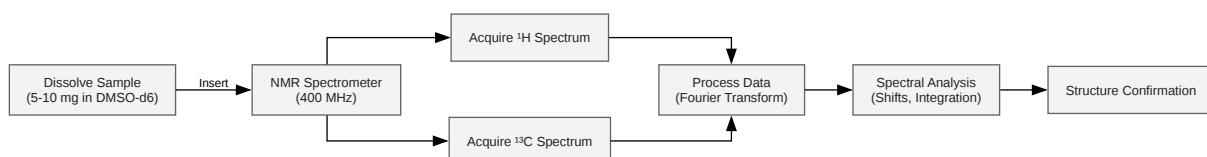
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0-6.0	m	3H	Aromatic protons
~4.5-5.0	s (broad)	2H	-NH <sub>2</sub>
~3.3	t	2H	-CH <sub>2</sub> - (indoline ring)
~2.8	t	2H	-CH <sub>2</sub> - (indoline ring)

| ~2.7 | s | 3H | N-CH<sub>3</sub> |<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>) - Expected Signals:

Chemical Shift ( $\delta$ , ppm)	Assignment
~150-120	Aromatic & C-N carbons
~120-100	Aromatic carbons
~55	-CH <sub>2</sub> - (indoline ring)
~35	N-CH <sub>3</sub>

| ~30 | -CH<sub>2</sub>- (indoline ring) |

## Workflow Visualization:



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NMR Spectroscopy Workflow for Structural Confirmation.

## Mass Spectrometry (MS)

Application: To determine the molecular weight of **1-methylindolin-6-amine** and to study its fragmentation pattern, which serves as a fingerprint for structural confirmation.

### Experimental Protocol:

- Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like GC or LC (LC-MS).<sup>[3]</sup> Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
- Sample Introduction: If using direct infusion, dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it into the ion source.
- Ionization: Utilize a soft ionization technique like ESI (positive mode) to primarily generate the protonated molecular ion  $[M+H]^+$ .
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. In tandem MS (MS/MS), fragment the molecular ion and analyze the resulting daughter ions to corroborate the proposed structure. The fragmentation of amines often involves  $\alpha$ -cleavage next to the nitrogen atom.<sup>[6]</sup>

### Data Presentation:

Ion	m/z (Calculated)	m/z (Observed)	Description
$[M+H]^+$	149.1073	149.1075	Protonated Molecular Ion
$[M-CH_3]^+$	133.0760	133.0762	Loss of methyl radical from N

## Workflow Visualization:

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Mass Spectrometry Workflow for Molecular Weight Determination.

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Application:** To identify the key functional groups present in the **1-methylindolin-6-amine** molecule, such as N-H bonds of the primary amine and C-H bonds of the alkyl and aromatic groups.

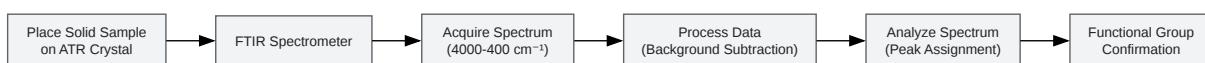
## Experimental Protocol:

- **Instrumentation:** An FTIR spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.
- **Acquisition:** Collect the spectrum over the mid-infrared range (e.g., 4000–400  $\text{cm}^{-1}$ ).<sup>[7][8]</sup> Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the molecule's functional groups. Primary amines typically show a pair of N-H stretching bands.<sup>[6][9]</sup>

## Data Presentation:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3450 & 3350	Medium	N-H stretch (asymmetric & symmetric, primary amine)[6]
~3050-3000	Medium-Weak	Aromatic C-H stretch
~2950-2800	Medium	Aliphatic C-H stretch (CH <sub>3</sub> , CH <sub>2</sub> )
~1620	Strong	N-H bend (scissoring)[10]
~1500	Medium	Aromatic C=C stretch
~850-800	Strong	C-H out-of-plane bend (aromatic substitution pattern)

#### Workflow Visualization:



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FTIR Spectroscopy Workflow for Functional Group Analysis.

## Thermal Analysis

Application: To assess the thermal stability of **1-methylindolin-6-amine**, including its melting point and decomposition temperature. Differential Scanning Calorimetry (DSC) is a key technique for this purpose.[11]

#### Experimental Protocol:

- Instrumentation: A Differential Scanning Calorimeter (DSC).
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

- Acquisition: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 350 °C).
- Data Analysis: Analyze the resulting thermogram to identify endothermic events (like melting) and exothermic events (like decomposition). The onset temperature of the melting peak corresponds to the melting point.

Data Presentation:

Thermal Event	Onset Temperature (°C)	Peak Temperature (°C)
Melting	~85 °C (Example)	~88 °C (Example)
Decomposition	>250 °C (Example)	-

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